molecular formula C25H26N4O3S2 B2440400 3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-52-5

3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2440400
CAS No.: 850915-52-5
M. Wt: 494.63
InChI Key: XKYKWBUWUQCXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-32-20-9-7-19(8-10-20)29-24(31)23-21(11-16-33-23)26-25(29)34-17-22(30)28-14-12-27(13-15-28)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKWBUWUQCXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of 383.45 g/mol. The structure features a thienopyrimidine core substituted with a 4-methoxyphenyl group and a piperazine moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to thienopyrimidines exhibit significant anticancer properties. For instance, Mannich bases derived from thienopyrimidine structures have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
3-(4-methoxyphenyl)-...MCF-7 (breast cancer)< 5
3-(4-methoxyphenyl)-...HepG2 (liver cancer)< 10
3-(4-methoxyphenyl)-...A549 (lung cancer)< 8

The above table summarizes the cytotoxicity of the compound against selected cancer cell lines. The IC50 values indicate strong activity, particularly against MCF-7 cells.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it may inhibit topoisomerase I and II activities, which are essential for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, thienopyrimidine derivatives have been evaluated for their antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This table illustrates the antimicrobial efficacy of the compound against various pathogens.

Case Studies

  • Study on Anticancer Activity : A study published in PMC evaluated various Mannich bases derived from thienopyrimidines for their anticancer effects. The results indicated that compounds with a piperazine substituent exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their counterparts without such substituents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thienopyrimidine derivatives found that specific substitutions on the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.